molecular formula C23H21F4NO3S B11496529 4-fluoro-N-methyl-N-{3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}benzenesulfonamide

4-fluoro-N-methyl-N-{3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}benzenesulfonamide

Cat. No.: B11496529
M. Wt: 467.5 g/mol
InChI Key: VJJNXRJMEUHWLZ-UHFFFAOYSA-N
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Description

4-fluoro-N-methyl-N-{3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}benzenesulfonamide is a complex organic compound characterized by its unique structural features, including a trifluoromethyl group, a phenoxy group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-methyl-N-{3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Phenoxy Intermediate: The synthesis begins with the preparation of 4-(trifluoromethyl)phenol, which is then reacted with 3-bromopropylbenzene under basic conditions to form the phenoxy intermediate.

    N-Methylation: The phenoxy intermediate is then subjected to N-methylation using methyl iodide in the presence of a base such as potassium carbonate.

    Sulfonamide Formation: The final step involves the reaction of the N-methylated intermediate with 4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and phenoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the sulfonamide group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various nucleophiles such as alkoxides or thiolates.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, 4-fluoro-N-methyl-N-{3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}benzenesulfonamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets suggests it could be developed into drugs for treating various diseases, including cancer and inflammatory conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism by which 4-fluoro-N-methyl-N-{3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s trifluoromethyl group enhances its binding affinity and metabolic stability, while the phenoxy and sulfonamide groups contribute to its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-methyl-N-{3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}benzenesulfonamide: Unique due to its trifluoromethyl and phenoxy groups.

    N-methyl-N-{3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}benzenesulfonamide: Lacks the fluorine atom, resulting in different reactivity and bioactivity.

    4-fluoro-N-methyl-N-{3-phenyl-3-[4-(methyl)phenoxy]propyl}benzenesulfonamide: Substitutes the trifluoromethyl group with a methyl group, altering its chemical properties.

Uniqueness

The presence of the trifluoromethyl group in this compound imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These features distinguish it from similar compounds and make it a valuable molecule in various research and industrial applications.

Properties

Molecular Formula

C23H21F4NO3S

Molecular Weight

467.5 g/mol

IUPAC Name

4-fluoro-N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]benzenesulfonamide

InChI

InChI=1S/C23H21F4NO3S/c1-28(32(29,30)21-13-9-19(24)10-14-21)16-15-22(17-5-3-2-4-6-17)31-20-11-7-18(8-12-20)23(25,26)27/h2-14,22H,15-16H2,1H3

InChI Key

VJJNXRJMEUHWLZ-UHFFFAOYSA-N

Canonical SMILES

CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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